N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazoles consist of a benzene ring fused with a thiazole ring . These compounds have been synthesized and evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .
Synthesis Analysis
A new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . An equimolar mixture of 4-amino-5-(6-chlorobenzo[d]thiazol-2-ylamino)-4H-1,2,4-triazole-3-thiol and aromatic acids in phosphorus oxychloride was refluxed for 5 hours .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . The reaction mixture was allowed to stand overnight, and the solid separated out was filtered, treated with dilute sodium hydroxide solution, and washed thoroughly with cold water .Scientific Research Applications
Anti-inflammatory Applications
A study on the synthesis and biological evaluation of 5-substituted benzo[b]thiophene derivatives highlighted potent anti-inflammatory activity in synthesized compounds. This work showcases the chemical modification strategies employed to enhance the biological activity of thiophene derivatives (Radwan, Shehab, & El-Shenawy, 2009).
Antimicrobial Activity
Research on the synthesis, characterization, antimicrobial evaluation, and docking studies of tetrazol-thiophene carboxamides presented new compounds synthesized via an innovative approach. These compounds were characterized and evaluated for antimicrobial activity, showing promising results against various microbial strains (Talupur, Satheesh, & Chandrasekhar, 2021).
Antitumor Activity
A study on the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings reported the screening of these compounds for potential antitumor activity. Some compounds demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Synthesis of Novel Compounds
The synthesis and characterization of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives were explored for their anticancer activity. This research elaborated on the synthetic routes and the evaluation of these compounds in vitro, revealing their potential as therapeutic agents (Atta & Abdel‐Latif, 2021).
Antioxidant Studies
Another study focused on the synthesis and antioxidant studies of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides. It highlighted the compounds' moderate to significant radical scavenging activity, emphasizing the potential for further development into potent biologically active compounds (Ahmad et al., 2012).
Future Directions
The future directions for the research on these compounds could involve further exploration of their biological activities, including their potential as a treatment for various conditions. Additionally, further studies could be conducted to understand the mechanism of action of these compounds, particularly their urease inhibitory activity .
Mechanism of Action
Target of Action
The primary targets of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide Benzothiazole derivatives have been found to exhibit anti-tubercular activity .
Mode of Action
The exact mode of action of This compound tuberculosis .
Biochemical Pathways
The specific biochemical pathways affected by This compound tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
The molecular and cellular effects of This compound tuberculosis , suggesting that they may interfere with the cellular processes essential for the survival and replication of this bacterium.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide are largely derived from its benzothiazole core. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity, with inhibitory concentrations comparable to standard reference drugs .
Cellular Effects
This compound has been found to have anti-proliferative activities on HepG2 and MCF-7 cell lines . This suggests that the compound may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is achieved through the suppression of the cyclooxygenase (COX) enzymes . It is possible that this compound exerts its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
Benzothiazole derivatives are generally stable compounds
Metabolic Pathways
It is known that benzothiazole derivatives can inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This suggests that this compound may interact with enzymes or cofactors involved in these pathways .
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2S2/c1-7(19)16-8-2-3-9-11(6-8)22-14(17-9)18-13(20)10-4-5-12(15)21-10/h2-6H,1H3,(H,16,19)(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFMBZJNSNRCEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.